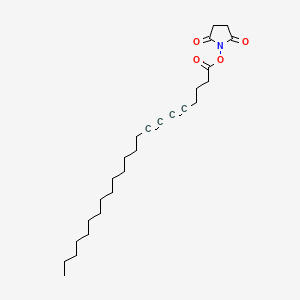
8-Acetyl-4-methyl umbelliferone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-acetyl-4-methyl umbelliferone typically involves the Pechmann condensation reaction. This method involves the reaction of resorcinol with ethyl acetoacetate in the presence of a strong acid, such as concentrated sulfuric acid . The reaction conditions usually require refluxing the mixture to facilitate the formation of the coumarin ring structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
8-Acetyl-4-methyl umbelliferone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Scientific Research Applications
8-Acetyl-4-methyl umbelliferone has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe for detecting metal ions and monitoring chemical reactions.
Biology: Employed in studying enzyme activities and cellular processes.
Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and as a component in various chemical formulations
Mechanism of Action
The mechanism of action of 8-acetyl-4-methyl umbelliferone involves multiple pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Effects: Inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Properties: Induces apoptosis and inhibits cell proliferation by targeting specific molecular pathways, such as the Wnt/β-catenin signaling pathway
Comparison with Similar Compounds
Similar Compounds
Umbelliferone (7-hydroxycoumarin): A naturally occurring coumarin with similar pharmacological properties.
4-Methylumbelliferone: Another derivative with notable biological activities.
Esculetin (6,7-dihydroxycoumarin): Known for its antioxidant and anti-inflammatory effects
Uniqueness
8-Acetyl-4-methyl umbelliferone stands out due to its unique acetyl group, which enhances its chemical reactivity and potential for forming various derivatives. This structural modification also contributes to its distinct pharmacological profile, making it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C12H10O4 |
|---|---|
Molecular Weight |
218.20 g/mol |
IUPAC Name |
7-hydroxy-8-(2-oxopropyl)chromen-2-one |
InChI |
InChI=1S/C12H10O4/c1-7(13)6-9-10(14)4-2-8-3-5-11(15)16-12(8)9/h2-5,14H,6H2,1H3 |
InChI Key |
XGWKFCJKTXZLOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=CC2=C1OC(=O)C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[(3aR,4R,6S,6aS)-6-(iodomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-6-amine](/img/structure/B13833927.png)








![[4-[(Z)-4-chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-1-phenylbut-1-en-2-yl]phenyl] 2,2-dimethylpropanoate](/img/structure/B13833945.png)



![1-[1-(3-amino-2-hydroxy-4-phenylbutanoyl)pyrrolidine-2-carbonyl]-N-(1-amino-1-oxopropan-2-yl)pyrrolidine-2-carboxamide](/img/structure/B13833964.png)
